molecular formula C22H23ClN4O2S B15155219 2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No.: B15155219
M. Wt: 443.0 g/mol
InChI Key: LPIIXOLQVIEHAX-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the Morpholine Ring: This can be done through a substitution reaction where the morpholine ring is introduced via a nucleophilic substitution reaction.

    Final Assembly: The final step involves coupling the triazole intermediate with the morpholine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.

    Pharmacology: The compound can be studied for its potential effects on various biological targets, including enzymes and receptors.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring and the chlorophenyl group are likely involved in binding to active sites of enzymes or receptors, while the morpholine ring may enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, in particular, is significant for its potential interactions with biological targets.

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C22H23ClN4O2S/c23-18-7-9-19(10-8-18)27-20(11-6-17-4-2-1-3-5-17)24-25-22(27)30-16-21(28)26-12-14-29-15-13-26/h1-5,7-10H,6,11-16H2

InChI Key

LPIIXOLQVIEHAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CCC4=CC=CC=C4

Origin of Product

United States

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